7-Fluoro-1,3,3-trimethylindolin-2-one
Description
7-Fluoro-1,3,3-trimethylindolin-2-one is a fluorinated indolinone derivative characterized by a fluorine atom at the 7-position of the indole ring and three methyl groups at the 1,3,3-positions. The fluorine atom, a strong electron-withdrawing group, may influence electronic distribution and binding interactions in biological systems. Notably, this compound is listed as discontinued in commercial catalogs , which may limit its accessibility for current research.
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
7-fluoro-1,3,3-trimethylindol-2-one |
InChI |
InChI=1S/C11H12FNO/c1-11(2)7-5-4-6-8(12)9(7)13(3)10(11)14/h4-6H,1-3H3 |
InChI Key |
YZGOOMUYZSUXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)F)N(C1=O)C)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-Fluoro-1,3,3-trimethylindolin-2-one derivatives. For instance, a derivative of this compound demonstrated significant antimitotic activity against human tumor cells in vitro, with mean GI50/TGI values indicating effective growth inhibition at low concentrations . The compound's structure allows for interactions with biological targets that are critical in cancer cell proliferation.
Case Study: National Cancer Institute Evaluation
A synthesized derivative of 7-Fluoro-1,3,3-trimethylindolin-2-one was evaluated by the National Cancer Institute (NCI) through a single-dose assay across a panel of approximately sixty cancer cell lines. The results showed an average cell growth inhibition rate of 12.53%, suggesting its potential as a lead compound for further development in cancer therapeutics .
3. Evaluation of Drug-Like Properties
The drug-like properties of derivatives of 7-Fluoro-1,3,3-trimethylindolin-2-one have been assessed using SwissADME software. Parameters such as solubility and permeability suggest that these compounds possess favorable characteristics for further development as therapeutic agents .
Comparison with Similar Compounds
7-Fluorooxindole (7-Fluoroindolin-2-one)
- Molecular Formula: C₈H₆FNO | Molecular Weight: 151.14 g/mol | CAS: 71294-03-6
- Structural Differences : Lacks the 1,3,3-trimethyl groups present in the target compound.
- Key Properties: Simpler structure with reduced steric bulk. Lower molecular weight (151.14 vs. estimated 193.22 g/mol for the target compound). Potential applications in medicinal chemistry due to the oxindole scaffold’s prevalence in kinase inhibitors and neuroprotective agents .
- Research Findings : Used as a precursor in synthesizing fluorinated indole derivatives. Its unsubstituted positions allow easier functionalization compared to the methylated target compound .
(Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one
- Molecular Formula: C₁₃H₉FN₂O | Molecular Weight: 244.23 g/mol | CAS: Not provided
- Structural Differences :
- Fluorine at the 5-position (vs. 7-position in the target compound).
- A pyrrole substituent at the 3-position introduces π-conjugation and intramolecular hydrogen bonding.
- Key Properties: Adopts a Z-conformation due to intramolecular H-bonding between the pyrrole N–H and carbonyl oxygen .
- Comparison : The 5-fluoro substitution and pyrrole group enhance electronic interactions, while the target compound’s 7-fluoro and trimethyl groups prioritize steric effects over π-conjugation.
7-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
- Molecular Formula : C₇H₅FN₂O | Molecular Weight : 164.13 g/mol | CAS : 1190310-52-1
- Structural Differences: Incorporates a fused pyrrolopyridine ring instead of a simple indolinone core.
- Key Properties :
- Increased nitrogen content enhances hydrogen-bonding capacity.
- Fused heterocyclic system alters planarity and electronic properties compared to the target compound.
- Comparison: The pyrrolopyridine framework may offer unique binding modes in biological systems, whereas the target compound’s indolinone core is more commonly associated with kinase inhibition .
7-Chloro-3-(difluoromethyl)-1H-indole
- Molecular Formula: C₉H₅ClF₂N | Molecular Weight: 201.60 g/mol | CAS: Not provided
- Structural Differences :
- Chlorine at the 7-position (vs. fluorine in the target compound).
- Difluoromethyl group at the 3-position introduces additional electronegativity.
- Key Properties :
- Comparison : Chlorine’s higher atomic radius and electronegativity may enhance binding affinity in certain targets, but fluorine’s smaller size in the target compound could reduce off-target interactions.
Q & A
Q. What are the key physicochemical properties of 7-Fluoro-1,3,3-trimethylindolin-2-one, and how are they experimentally determined?
- Methodological Answer : Physicochemical characterization involves measuring properties such as molecular weight, density, boiling point, and refractive index. For example:
- Molecular formula : C₁₀H₁₀FNO (inferred from structural analogs in and ).
- Density : ~1.416 g/cm³ (similar to 7-fluoroindolin-2-one derivatives) .
- Boiling point : Estimated via computational models (e.g., EPI Suite) based on analogs like 7-fluoroindolin-2-one (285.26°C at 760 mmHg) .
- Refractive index : ~1.536 (empirical data from crystallography studies) .
Techniques include GC for purity (>95.0%), NMR for structural confirmation, and X-ray crystallography for solid-state geometry .
Q. How can researchers safely handle 7-Fluoro-1,3,3-trimethylindolin-2-one in the laboratory?
- Methodological Answer :
- Storage : Store at –20°C or below in airtight containers to prevent degradation (analogous to fluorinated indoles in ) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (guidelines from ) .
- Waste disposal : Segregate halogenated waste and consult institutional EH&S protocols for incineration or specialized treatment .
Q. What synthetic routes are available for preparing 7-Fluoro-1,3,3-trimethylindolin-2-one?
- Methodological Answer : Common methods include:
- Phosphinoylation : Reacting fluorinated isatin derivatives with phosphine oxides (e.g., di(p-tolyl)phosphine oxide) under mild conditions (yields >90%) .
- Substitution reactions : Introducing methyl groups via alkylation of 7-fluoroindolin-2-one precursors (e.g., using methyl iodide and a base like K₂CO₃) .
- Catalytic fluorination : Late-stage fluorination using Selectfluor or similar reagents (noted in for related fluorophenyl indoles) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 7-Fluoro-1,3,3-trimethylindolin-2-one derivatives?
- Methodological Answer :
- Crystal growth : Use slow evaporation of a saturated solution in DCM/hexane (3:1) to obtain single crystals .
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Key parameters : Monitor bond angles (e.g., O2–C2–C3 = 129.46°) and torsion angles (e.g., C9–S1–C6–C1 = –178.8°) to confirm stereochemistry and substituent effects .
- Validation : Compare experimental data with DFT-optimized geometries to identify discrepancies .
Q. What strategies optimize the regioselective functionalization of 7-Fluoro-1,3,3-trimethylindolin-2-one?
- Methodological Answer :
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyrimidinyl in ) to target specific positions .
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 94% yield for 3-(bis(3,5-dimethylphenyl)phosphinoyl) derivatives in ) .
- Protecting groups : Temporarily block reactive sites (e.g., acetyl groups for NH protection) to direct substituents to desired positions .
Q. How do substituents influence the electronic and conformational properties of 7-Fluoro-1,3,3-trimethylindolin-2-one?
- Methodological Answer :
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps .
- Experimental validation : Compare NMR chemical shifts (e.g., ³¹P NMR for phosphinoyl groups: δ ~25 ppm) and IR spectra (C=O stretch ~1700 cm⁻¹) .
- Steric effects : Analyze X-ray data to assess torsional strain from methyl groups (e.g., C10–C3–C2 angle = 129.26°) .
Q. How should researchers address contradictory data in spectroscopic characterization?
- Methodological Answer :
- Cross-validation : Use complementary techniques (e.g., HRMS for molecular weight, ¹³C NMR for carbon environments) .
- Dynamic effects : Consider temperature-dependent NMR to detect conformational exchange (e.g., rotameric equilibria in substituents) .
- Sample purity : Re-crystallize or chromatograph (SiO₂, ethyl acetate/hexane) to remove impurities affecting spectral clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
